Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate

Description

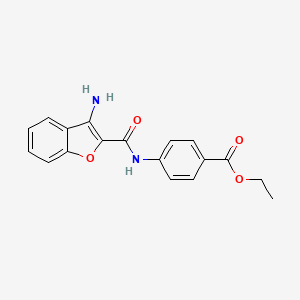

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate is a synthetic compound featuring a benzofuran core substituted with a primary amino group at position 3. The benzofuran moiety is linked via an amide bond to a benzoate ester at the para position (Figure 1). The 3-amino group on the benzofuran ring enhances hydrogen-bonding capabilities, which may improve interactions with biological targets. The ethyl ester group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula |

C18H16N2O4 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 4-[(3-amino-1-benzofuran-2-carbonyl)amino]benzoate |

InChI |

InChI=1S/C18H16N2O4/c1-2-23-18(22)11-7-9-12(10-8-11)20-17(21)16-15(19)13-5-3-4-6-14(13)24-16/h3-10H,2,19H2,1H3,(H,20,21) |

InChI Key |

JPXBBHJONVUVEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate typically involves multiple steps. One common method includes the formation of the benzofuran ring through a cyclization reaction. The amino group is then introduced via a substitution reaction. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes or receptors, potentially inhibiting their activity. The amide linkage and ethyl ester group can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Benzofuran Cores

Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Core Structure : Benzofuran with a methylsulfinyl group at position 3 and a cyclohexyl group at position 5.

- Key Differences: The methylsulfinyl substituent increases polarity compared to the amino group in the target compound.

- Pharmacological Activity : Demonstrates antibacterial and antitumor properties, likely due to the sulfinyl group’s electron-withdrawing effects and the benzofuran core’s aromatic stacking .

Target Compound vs. Methylsulfinyl Analog

*Assumed based on benzofuran derivatives’ general activities.

Heterocyclic Variants: Pyrimidine and Pyridazine Derivatives

Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate

- Core Structure : Pyrimidine ring substituted with allyl, methyl, and phenyl groups.

- Key Differences : The pyrimidine core replaces benzofuran, altering electronic properties and hydrogen-bonding capacity. The allyl and phenyl groups enhance hydrophobic interactions.

- Pharmacological Activity : Exhibits strong inhibitory activity against phosphodiesterase 4 (PDE4), a target for inflammatory diseases .

Comparison with Pyridazine Derivatives (I-6230, I-6232)

- Core Structure: Pyridazine or methylpyridazine linked via phenethylamino to benzoate.

- Key Differences: The pyridazine ring’s electron-deficient nature contrasts with benzofuran’s electron-rich system. The phenethylamino linker increases conformational flexibility compared to the rigid amide bond in the target compound.

- Activity: Not explicitly stated, but pyridazine derivatives are often explored for CNS targets due to their polarity .

Amino Group Substituents and Reactivity

Ethyl 4-(dimethylamino)benzoate

- Structure: Features a dimethylamino group (-N(CH₃)₂) instead of the primary amino group.

- Key Differences: The dimethylamino group reduces hydrogen-bonding capacity but increases electron-donating effects.

- Reactivity : Demonstrates higher polymerization reactivity in resin cements compared to methacrylate-based amines, attributed to steric and electronic effects .

Target Compound vs. Dimethylamino Analog

| Property | Target Compound | Dimethylamino Analog |

|---|---|---|

| Amino Group | Primary (-NH₂) | Tertiary (-N(CH₃)₂) |

| Hydrogen Bonding | Strong | Weak |

| Reactivity | Moderate (amide stability) | High (enhanced electron donation) |

Linker Variations: Amide vs. Thio/Ether Groups

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)

I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)

- Linker : Ether (-O-) group.

- Key Differences : The ether linker increases rigidity compared to thioethers or amides, affecting conformational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.